

TGR5 agonist activity of imidazole-5-carboxamide compounds

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Compound of Interest

Compound Name: 1-Benzyl-*N,N*-dimethyl-1*H*-imidazole-5-carboxamide

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An In-depth Technical Guide to the TGR5 Agonist Activity of Imidazole-5-Carboxamide Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TGR5 (Takeda G-protein-coupled receptor 5) agonist activity of imidazole-5-carboxamide compounds. TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis.^{[1][2][3]} Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.^{[1][4][5]} This document details the quantitative activity of novel imidazole-5-carboxamide derivatives, outlines the experimental protocols used for their evaluation, and visualizes the core signaling pathways and discovery workflows.

Quantitative Data: TGR5 Agonist Activity

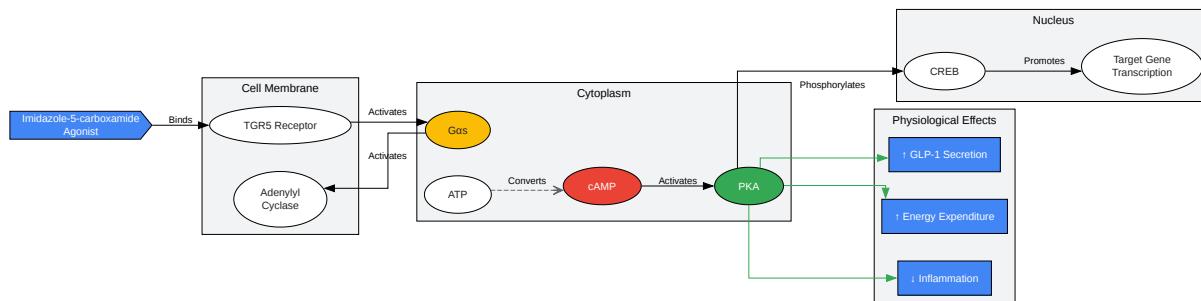
A series of novel 1-benzyl-1*H*-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their agonistic activity on human TGR5 (hTGR5).^{[3][6]} The potency of these compounds, measured as EC₅₀ values, demonstrates the promise of this chemical scaffold. The data from these studies are summarized below, with the natural agonist Lithocholic Acid (LCA) and the synthetic agonist INT-777 included for comparison.^[3]

Compound	hTGR5 EC ₅₀ (nM) ^[3]	Notes
19d	1.8	A potent derivative from the 1-benzyl-1H-imidazole-5-carboxamide series. ^{[3][6]}
19e	2.5	Another highly potent compound from the same series. ^{[3][6]}
LCA	24.1	A primary bile acid and endogenous TGR5 agonist. ^[3]
INT-777	16.3	A well-characterized semi-synthetic TGR5 agonist. ^{[3][5]}

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor that primarily signals through the G_{αs} subunit to activate adenylyl cyclase.^[7] This initiates a cascade of intracellular events centered around the production of cyclic adenosine monophosphate (cAMP).^{[1][8]} The activation of this pathway leads to diverse physiological outcomes, including improved glucose metabolism and reduced inflammation.^{[9][10]}



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Caption: TGR5 receptor activation by an agonist initiates a cAMP-dependent signaling cascade.

Experimental Protocols

The evaluation of imidazole-5-carboxamide compounds as TGR5 agonists involves a series of standardized *in vitro* and *in vivo* assays to determine their potency, efficacy, and physiological effects.

In Vitro TGR5 Activity Assay (CRE-Luciferase Reporter Assay)

This assay is a common method to quantify the activation of the TGR5 signaling pathway.[\[11\]](#)

- Objective: To measure the dose-dependent agonistic activity of test compounds on the human TGR5 receptor.

- Cell Line: HEK293 cells are commonly used.[3][12]
- Methodology:
 - Transfection: HEK293 cells are co-transfected with two plasmids: one containing the human TGR5 expression vector and another containing a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.[11] Commercial kits providing stable reporter cell lines are also available.[12][13]
 - Cell Plating: Transfected cells are seeded into 96-well plates and incubated to allow for cell adherence and receptor expression.
 - Compound Treatment: The cells are treated with serial dilutions of the imidazole-5-carboxamide compounds. A known agonist like INT-777 or LCA is used as a positive control.[3]
 - Incubation: The plates are incubated for a defined period (e.g., 6-8 hours) to allow for receptor activation, downstream signaling, and luciferase gene expression.[13]
 - Lysis and Luminescence Reading: A luciferase detection reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to TGR5 activation, is measured using a luminometer.
 - Data Analysis: The luminescence data is normalized and plotted against the compound concentration. An EC₅₀ value is calculated using a nonlinear regression curve fit.

GLP-1 Secretion Assay

This cell-based functional assay measures a key physiological outcome of TGR5 activation in enteroendocrine cells.

- Objective: To assess the ability of TGR5 agonists to stimulate GLP-1 secretion.
- Cell Line: Human NCI-H716 enteroendocrine cells, which endogenously express TGR5, are typically used.[5][14][15]
- Methodology:

- Cell Culture: NCI-H716 cells are cultured in an appropriate medium (e.g., RPMI-1640) and seeded into 24- or 48-well plates.
- Starvation and Washing: Prior to the experiment, cells are often serum-starved and washed with a buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove any pre-existing GLP-1.
- Compound Stimulation: Cells are incubated with the test compounds at various concentrations for a specific duration (e.g., 2 hours).
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
- Data Analysis: The amount of secreted GLP-1 is quantified and compared to vehicle-treated control cells.

In Vivo Oral Glucose Tolerance Test (OGTT)

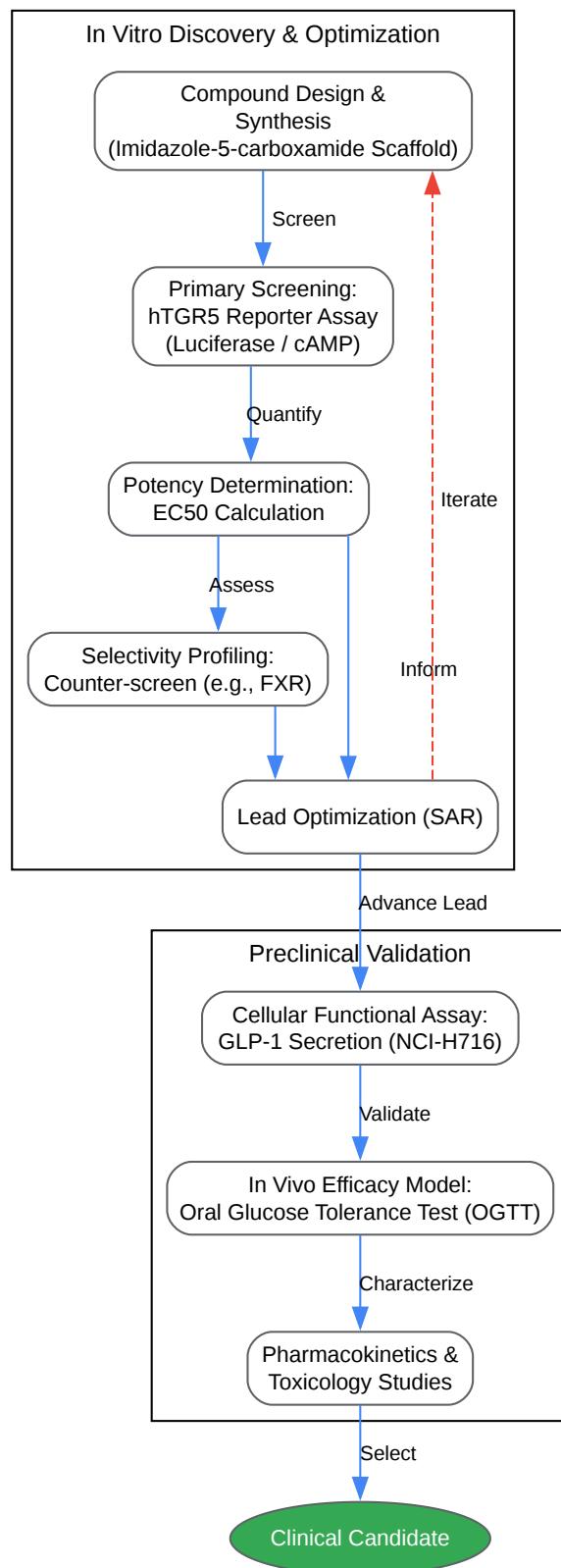
The OGTT is a crucial in vivo experiment to evaluate the effect of a TGR5 agonist on glucose homeostasis in an animal model.[\[3\]](#)

- Objective: To determine if the test compound can improve glucose tolerance in vivo.
- Animal Model: C57BL/6 mice are a standard model, often fed a high-fat diet to induce a pre-diabetic state.[\[3\]](#)
- Methodology:
 - Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (e.g., 12-16 hours) with free access to water.
 - Compound Administration: The imidazole-5-carboxamide compound or vehicle is administered orally (p.o.).
 - Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0 min).

- Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.
- Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The blood glucose levels are plotted over time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.^[3]

TGR5 Agonist Discovery Workflow

The discovery and development of novel TGR5 agonists like the imidazole-5-carboxamide series follow a structured workflow, progressing from initial screening to in vivo validation.

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Caption: A typical workflow for the discovery and validation of novel TGR5 agonists.

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